

A Comprehensive Technical Guide to Desethylene Ciprofloxacin Hydrochloride

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Compound of Interest

Compound Name: *Desethylene Ciprofloxacin
hydrochloride*

Cat. No.: *B601371*

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CAS Number: 528851-31-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **Desethylene Ciprofloxacin hydrochloride**, a significant metabolite and degradation product of the widely used fluoroquinolone antibiotic, Ciprofloxacin. This document collates available data on its physicochemical properties, synthesis, mechanism of action, biological activity, and analytical methodologies. The information presented is intended to support further research and development activities related to this compound. **Desethylene Ciprofloxacin hydrochloride** is identified by the CAS number 528851-31-2.^{[1][2][3][4][5][6]} It is also recognized as Ciprofloxacin EP Impurity C and the ethylenediamine analog of Ciprofloxacin.^{[2][6][7]}

Physicochemical Properties

Desethylene Ciprofloxacin hydrochloride is a crystalline solid.^{[1][5]} Key physicochemical data are summarized in the table below.

Property	Value	References
CAS Number	528851-31-2	[1][2][3][4][5][6]
Alternate CAS Number	103222-12-4 (free compound)	[2][7]
Molecular Formula	C ₁₅ H ₁₆ FN ₃ O ₃ • HCl	[1][3][5][8]
Molecular Weight	341.77 g/mol	[2][3][4]
Appearance	White to pale green solid	[7]
Melting Point	>240°C with decomposition	[7][9][10]
Solubility	Slightly soluble in DMSO and Water	[7]
UV Absorption (λ _{max})	278 nm	[1][5][11]
Purity	≥95% (HPLC), ≥98%	[2][5][7][8]

Synthesis and Formation

Desethylene Ciprofloxacin is formed as a major metabolite of Ciprofloxacin in humans and is also a product of its environmental degradation.[1][5][11]

Metabolic Pathway

Ciprofloxacin is metabolized in the liver, with Desethylene Ciprofloxacin being one of the four main metabolites.[1][12] The formation of this metabolite involves the modification of the piperazinyl group of the parent Ciprofloxacin molecule.[12] The median metabolite-to-parent drug ratio for Desethylene Ciprofloxacin has been reported to be approximately 5.86%.[2][3] Factors such as age, height, and creatinine clearance can influence the metabolic conversion of Ciprofloxacin to Desethylene Ciprofloxacin.[2]



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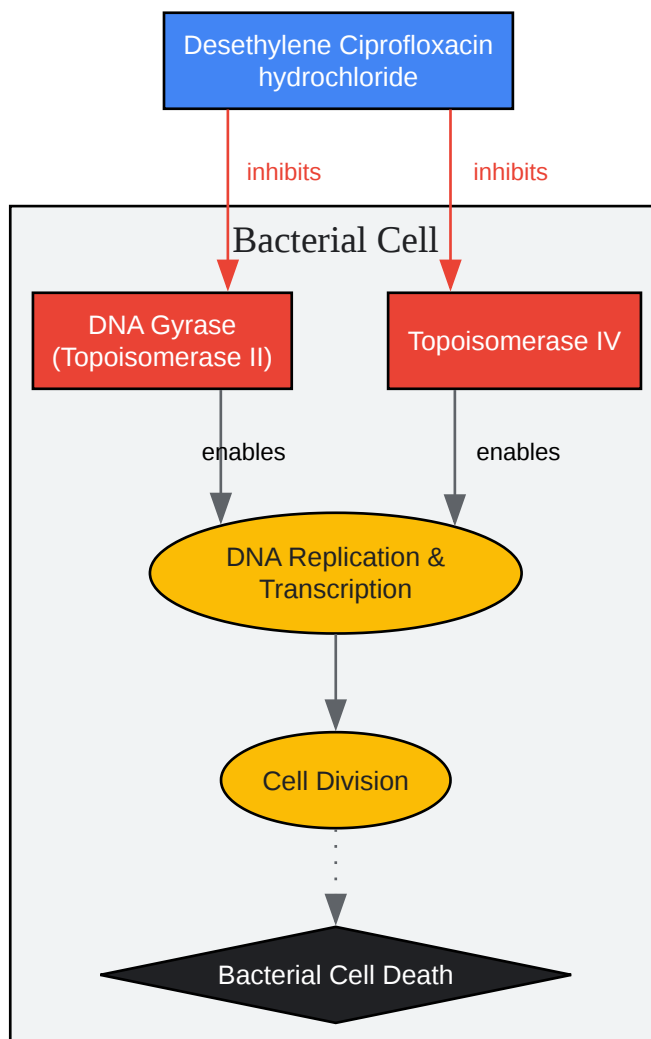
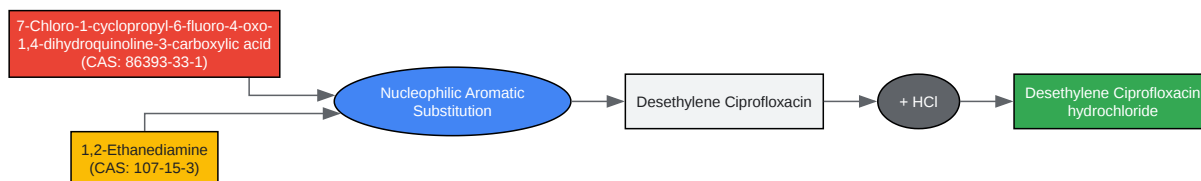
Metabolic conversion of Ciprofloxacin.

Environmental Degradation

Desethylene Ciprofloxacin can be formed from Ciprofloxacin in the environment through various advanced oxidation processes, including ozonation and chlorination, which are often used in wastewater treatment.^{[1][5][11]} It is also a known photodegradation product.

Chemical Synthesis

A likely synthetic route to **Desethylene Ciprofloxacin hydrochloride** involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 1,2-ethanediamine (ethylenediamine), followed by salt formation with hydrochloric acid.^[11]



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